N,N-Dipropyl-4-piperidinamine dihydrochloride

描述

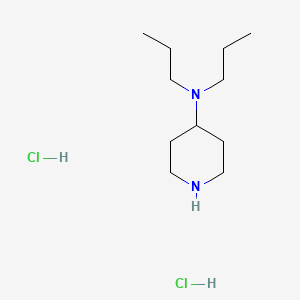

N,N-Dipropyl-4-piperidinamine dihydrochloride is a secondary amine salt derived from a piperidine backbone substituted with two propyl groups at the nitrogen atom. Its dihydrochloride form enhances water solubility and stability, making it suitable for pharmaceutical and chemical applications.

属性

IUPAC Name |

N,N-dipropylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2.2ClH/c1-3-9-13(10-4-2)11-5-7-12-8-6-11;;/h11-12H,3-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGRRLUPJUCPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N,N-Dipropyl-4-piperidinamine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural resemblance to various piperidine derivatives that exhibit a range of biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of two propyl groups attached to the nitrogen atom of the piperidine ring. Its chemical formula is CHN·2HCl, indicating that it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Piperidine derivatives are known to modulate the activity of neurotransmitters such as dopamine and serotonin, potentially influencing mood, cognition, and pain perception. Specifically, compounds within this class can act as:

- Dopamine Receptor Agonists/Antagonists : Influencing dopaminergic signaling pathways.

- Serotonin Receptor Modulators : Affecting serotonin levels and receptor activity.

1. Analgesic Activity

Research has demonstrated that certain piperidine derivatives exhibit analgesic properties. For instance, studies on related compounds have shown high affinity for μ-opioid receptors, leading to potent analgesic effects comparable to established opioids like morphine .

2. Anticancer Potential

Piperidine derivatives have been explored for their anticancer activities. A study indicated that structurally similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in tumor progression .

3. Neuroprotective Effects

Given its structural similarities with other neuroactive piperidines, this compound may also possess neuroprotective properties. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cholinergic signaling in the brain .

Study on Analgesic Efficacy

A comparative study evaluated the analgesic efficacy of this compound against morphine in animal models. The results indicated an ED value significantly lower than that of morphine, suggesting a potent analgesic effect with potentially fewer side effects .

Anticancer Activity Assessment

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines (e.g., breast and lung cancer). The compound showed IC values in the low micromolar range, indicating strong anticancer potential .

Research Findings Summary Table

科学研究应用

Chemical Properties and Structure

N,N-Dipropyl-4-piperidinamine dihydrochloride is a piperidine derivative characterized by its two propyl groups attached to the nitrogen atom of the piperidine ring. Its chemical formula is C₁₁H₁₈Cl₂N₂, and it is typically used in the form of its dihydrochloride salt for stability and solubility in aqueous solutions.

Pharmacological Applications

- Analgesic Properties

- Antidepressant Activity

- Neuropharmacological Research

Table 1: Summary of Case Studies on this compound

相似化合物的比较

Comparison with Similar Compounds

Structural Features

- N,N-Dipropyl-4-piperidinamine Dihydrochloride : Features a piperidine ring with two propyl groups attached to the amine nitrogen. The dihydrochloride salt increases polarity and aqueous solubility.

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Contains a bulky diphenylmethoxy substituent on the piperidine ring, leading to steric hindrance and reduced solubility compared to alkyl-substituted analogs .

- N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide Dihydrochloride: Includes a carboxamide group and dimethylamino-propyl chain, introducing hydrogen-bonding capacity and altered lipophilicity .

- N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent): Aromatic benzene core with tetramethylamino groups, enabling redox activity and use in electrochemical applications .

Physicochemical Properties

*Calculated molecular weight based on structure.

Research Findings and Data Gaps

- Solubility Trends : Dihydrochloride salts generally exhibit higher aqueous solubility than their free-base counterparts. Bulky substituents (e.g., diphenylmethoxy) reduce solubility, while small alkyl groups (e.g., propyl) enhance it .

- Reactivity : Secondary amines like N,N-Dipropyl-4-piperidinamine may undergo alkylation or acylation, whereas quaternary ammonium salts (e.g., mepiquat chloride) are more stable but less reactive .

- Data Limitations : Key parameters such as partition coefficients, thermal stability, and acute toxicity for this compound remain undocumented in the provided evidence, necessitating further experimental validation.

准备方法

General Synthetic Approaches to Piperidinamine Derivatives

Piperidinamine compounds are typically synthesized through multi-step processes involving:

- Reduction of piperidinone derivatives

- Alkylation of piperidinamine intermediates

- Salt formation via acid-base reactions

These general steps are adapted to introduce specific substituents such as dipropyl groups on the nitrogen atom and to obtain the dihydrochloride salt form for stability and usability.

Reduction of Piperidinone Precursors

A widely used method for synthesizing piperidinamine derivatives involves the reduction of piperidin-2-one hydrochloride salts using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This process is well-documented for related compounds such as 3-aminopiperidine dihydrochloride and can be adapted for 4-substituted derivatives.

| Parameter | Typical Range/Value |

|---|---|

| Reducing agent | Lithium aluminum hydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature (initial mixing) | 10°C to 45°C |

| Temperature (heating step) | 45°C to 70°C |

| Equivalents of LiAlH4 | 1.0 to 2.5 equivalents |

| Reaction time | Several hours (varies by scale) |

The reduction converts the piperidinone intermediate into the corresponding aminopiperidine, which can then be further functionalized.

Formation of Dihydrochloride Salt

After synthesis of the free base N,N-Dipropyl-4-piperidinamine, conversion to the dihydrochloride salt is typically achieved by treatment with concentrated hydrochloric acid in an appropriate solvent such as ethanol, 1,1'-oxybisethane, or 2-propanol.

- Dissolve free base in solvent (e.g., ethanol)

- Bubble or add concentrated HCl gas or aqueous HCl

- Stir at room temperature or mild heating to ensure complete salt formation

- Crystallize by cooling or solvent evaporation

- Filter and dry the dihydrochloride salt under vacuum

This step enhances compound stability, handling, and purity for pharmaceutical applications.

Purification and Isolation

Purification of the dihydrochloride salt involves:

- Filtration of crystalline solids

- Washing with cold solvents (methanol, diisopropylether)

- Recrystallization from mixed solvents (e.g., ethanol/water, acetonitrile)

- Drying under vacuum at controlled temperatures (e.g., 80°C)

These steps ensure removal of impurities and consistent salt quality.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Reduction | LiAlH4, THF, 10–45°C initial, 45–70°C heating | Convert piperidinone to amine | Control equivalents and temp |

| 2. N-Alkylation | Propyl halides, base, ethanol/acetonitrile, RT to reflux | Introduce dipropyl groups | Monitor to avoid over-alkylation |

| 3. Salt Formation | Concentrated HCl, ethanol or other solvents, RT to mild heat | Form dihydrochloride salt | Crystallization and filtration |

| 4. Purification | Recrystallization solvents, vacuum drying | Purify and isolate product | Ensures pharmaceutical grade |

Research Findings and Considerations

- The reduction step is critical and must be carefully controlled to prevent side reactions and incomplete conversion.

- Alkylation efficiency depends on the choice of base, solvent, and alkylating agent; optimization may be required for dipropyl substitution.

- Salt formation improves compound stability and solubility, important for downstream applications.

- Industrial scale synthesis has been demonstrated with kilogram-scale batches using these methods, indicating scalability.

- Related patent literature emphasizes the importance of temperature control, solvent choice, and purification techniques to achieve high purity and yield.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling N,N-Dipropyl-4-piperidinamine dihydrochloride in laboratory settings?

- Methodological Answer : Standard safety measures for dihydrochloride salts apply, including:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory protection (e.g., N95 masks) to avoid inhalation of fine particles .

- Storage in airtight containers at room temperature (15–25°C) away from moisture and oxidizing agents .

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Perform phase-solubility studies using UV-Vis spectroscopy or gravimetric analysis in solvents like water, ethanol, or DMSO. Reference databases (e.g., PubChem, NIST) provide preliminary predictions .

- Stability : Conduct accelerated stability testing under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation via HPLC or LC-MS .

Advanced Research Questions

Q. What synthetic strategies are effective for producing high-purity this compound, and how do reaction parameters influence yield?

- Methodological Answer :

- Route 1 : React 4-piperidinamine with propyl bromide in a polar aprotic solvent (e.g., DMF) under reflux, followed by HCl gas treatment for dihydrochloride formation .

- Optimization : Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Purity (>98%) can be achieved via recrystallization from ethanol/water mixtures .

- Data Contradiction Note : Conflicting reports on optimal stoichiometry (1:2 vs. 1:3 amine-to-alkylating agent ratios) suggest iterative DOE (Design of Experiments) to resolve .

Q. How can researchers address discrepancies between in vitro cytotoxicity data and in vivo biocompatibility for this compound?

- Methodological Answer :

- Step 1 : Validate in vitro assays (e.g., MTT or LDH release) using primary cell lines (e.g., fibroblasts) to rule out false positives from immortalized cell artifacts .

- Step 2 : Conduct in vivo tolerance studies in rodent models, assessing histopathology of exposed tissues (skin, liver) over 14–28 days .

Q. What analytical techniques are recommended for structural elucidation and impurity profiling of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm propyl and piperidine substituents. Compare chemical shifts with PubChem’s computed data .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) identification and impurity detection (e.g., residual propyl bromide) .

- Advanced Tip : Pair with X-ray crystallography to resolve stereochemical ambiguities in the piperidine ring .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the antimicrobial efficacy of this compound against Pseudomonas aeruginosa?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。